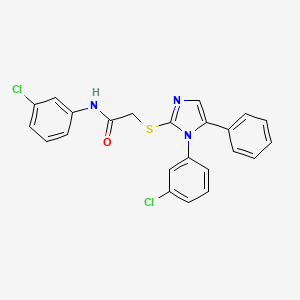

N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a substituted imidazole core. Its structure includes two 3-chlorophenyl groups and a phenyl substituent on the imidazole ring, connected via a thioether linkage to the acetamide backbone. This compound is hypothesized to exhibit biological activity, particularly antimicrobial properties, based on structural similarities to other sulfur-containing heterocycles . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide, synthesized via literature methods using column chromatography for purification) .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3OS/c24-17-8-4-10-19(12-17)27-22(29)15-30-23-26-14-21(16-6-2-1-3-7-16)28(23)20-11-5-9-18(25)13-20/h1-14H,15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEXFCOARAPXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure incorporates both a chlorophenyl group and an imidazole moiety, which are known to influence biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound's mechanism may involve the inhibition of essential protein synthesis or disruption of cell membrane integrity in microbial cells.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In anticancer research, this compound has shown promise by interfering with cell division and inducing apoptosis in various cancer cell lines. Studies have reported that it can effectively target cancer cells via pathways that promote programmed cell death, making it a candidate for further development in cancer therapies .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 ± 2.5 |

| MCF-7 | 20 ± 3.0 |

| A549 | 25 ± 4.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Protein Synthesis Inhibition : The compound may inhibit the synthesis of proteins critical for microbial survival.

- Cell Membrane Disruption : It can alter the integrity of cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, thereby reducing tumor growth.

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study highlighted that the presence of specific functional groups in the compound enhances its efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison:

Structural Analogues with Imidazole/Benzimidazole Cores

2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (Compound 4)

- Structure : Features a benzimidazole core instead of a substituted imidazole.

- Synthesis : Purified via column chromatography (hexane/ethyl acetate, 6:4) .

- Key Difference : The benzimidazole moiety may enhance π-π stacking interactions in biological targets compared to the phenyl-substituted imidazole in the target compound.

- Ethyl (2-(3-Chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-Dimethylamino)Benzylidene)-5-Oxo-4,5-Dihydro-1H-Imidazol-1-yl)Amino)Acetate (C2) Structure: Contains a benzothiophene and dimethylamino-benzylidene group. Synthesis: Involves hydrazine hydrate reflux in dry benzene .

Analogues with Thiazole/Acetamide Linkages

- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide (Compound 23) Structure: Substituted benzothiazole with a trifluoromethoxy group. Synthesis: Microwave-assisted reaction (150°C, 5 min) yielding 48% product .

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c) Structure: Combines benzodiazole, triazole, and bromophenyl-thiazole moieties. Synthesis: Multi-step reaction involving click chemistry . Key Difference: The bromophenyl group may enhance halogen bonding in target interactions, a feature absent in the target compound’s chlorophenyl groups.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) offers faster reaction times but lower yields compared to conventional methods (e.g., ).

- Biological Interactions : Thiazole and triazole moieties (e.g., ) may improve target binding via hydrogen bonding, whereas the target compound’s thioether linkage could favor hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 3-chloroaniline with thioglycolic acid derivatives, followed by cyclization to form the imidazole core. Key steps include:

- Intermediate Formation : Reaction of 3-chlorophenylamine with a thioacetamide precursor under nitrogen atmosphere to avoid oxidation .

- Cyclization : Use of catalysts like triethylamine in dichloromethane to promote imidazole ring closure .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the product with >95% purity .

- Optimization : Continuous flow reactors and automated monitoring systems improve yield (up to 78%) and reduce side products .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Structural validation requires:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve chlorine and sulfur positions .

- Spectroscopic Analysis :

- NMR : - and -NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm) .

- IR : Peaks at ~1650 cm (C=O stretch) and ~690 cm (C-S bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) on IC values. For example, nitro groups enhance cytotoxicity (IC = 1.61 µg/mL) compared to methoxy derivatives (IC = 10–30 µg/mL) .

- Dose-Response Curves : Use standardized assays (e.g., MTT for cancer cells) under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Molecular Docking : Simulate interactions with targets like COX-2 or tubulin to rationalize discrepancies in activity .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values, as the current logP (~4.2) may limit solubility .

- Prodrug Design : Mask the thioacetamide moiety with enzymatically cleavable groups (e.g., esters) to enhance bioavailability .

- ADMET Prediction : Use tools like SwissADME to optimize metabolic stability and reduce hepatotoxicity risks .

Q. How can computational methods aid in identifying potential off-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) using GROMACS or AMBER .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict unintended interactions with ion channels .

- Machine Learning : Train models on Tox21 datasets to flag genotoxicity or cardiotoxicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous media?

- Methodological Answer :

- Solubility Assays : Perform equilibrium solubility studies in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .

- Co-Solvent Screening : Test DMSO-water mixtures (e.g., 10% DMSO) to differentiate intrinsic solubility from formulation artifacts .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvents for crystallization .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

- Methodological Answer :

- Cell Viability Assays : MTT or resazurin-based assays on panels (e.g., NCI-60) with IC determination .

- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide DNA labeling .

- Migration/Invasion Assays : Boyden chamber tests to assess anti-metastatic effects .

Q. How can crystallographic data be leveraged to optimize synthetic routes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.